Welcome to the BenchChem Online Store!
molecular formula C5H5NO3 B055535 Methyl 5-oxazolecarboxylate CAS No. 121432-12-0

Methyl 5-oxazolecarboxylate

Cat. No. B055535
M. Wt: 127.1 g/mol
InChI Key: JGJDORZNOSWWDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08080669B2

Procedure details

To a solution of glyoxylic acid ethyl ester (50% w/w in toluene) (4 mL, 2 mmol) and Tosmic (3.86 g, 2 mmol) in MeOH (60 mL) was added K2CO3 (5.6 g, 4 mmol) and the mixture was stirred at reflux for 7 h. The solvent was then evaporated and 100 mL of water was added. This solution was saturated with sodium chloride and extracted with diethyl ether. The organic layer was washed with brine, dried (MgSO4) filtered and concentrated to give 1.58 g (60%) of oxazole-5-carboxylic acid methyl ester as white solid. m.p.=35-50° C.
Name
glyoxylic acid ethyl ester
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
3.86 g
Type
reactant
Reaction Step One
Name
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:7])[CH:5]=[O:6])C.CC1C=CC(S([CH2:18][N+:19]#[C-:20])(=O)=O)=CC=1.C([O-])([O-])=O.[K+].[K+]>CO>[CH3:1][O:3][C:4]([C:5]1[O:6][CH:20]=[N:19][CH:18]=1)=[O:7] |f:2.3.4|

Inputs

Step One
Name
glyoxylic acid ethyl ester
Quantity
4 mL
Type
reactant
Smiles
C(C)OC(C=O)=O
Name
Quantity
3.86 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-]
Name
Quantity
5.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 7 h
Duration
7 h
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated
ADDITION
Type
ADDITION
Details
100 mL of water was added
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CN=CO1
Measurements
Type Value Analysis
AMOUNT: MASS 1.58 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 621.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.